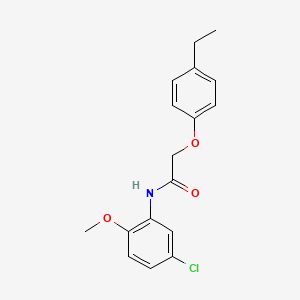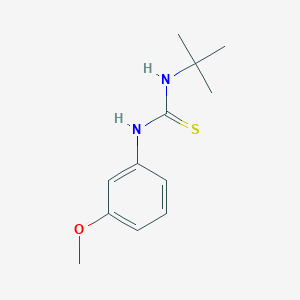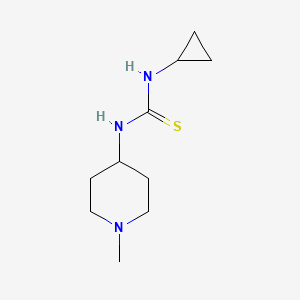![molecular formula C17H16N2O5 B5878932 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)
5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid, also known as PABA-PP, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is a derivative of para-aminobenzoic acid (PABA), which is a precursor for the synthesis of folic acid. PABA-PP is a synthetic compound that has been developed to mimic the structure of PABA, but with enhanced properties that make it useful for various research applications.
作用机制
5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid inhibits the activity of DHPS by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the synthesis of folic acid, which is essential for the growth and survival of bacteria. The inhibition of DHPS by 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid has been shown to be reversible, which makes it a useful tool for studying the kinetics of enzyme inhibition.
Biochemical and Physiological Effects:
5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid has been shown to have minimal toxicity in vitro and in vivo, which makes it a safe compound for use in scientific research. However, its effects on biochemical and physiological processes are still being studied. 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid has been shown to inhibit the growth of several bacterial species, including Escherichia coli and Staphylococcus aureus. It has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a high potency as an inhibitor of DHPS, which makes it useful for studying enzyme kinetics. However, 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid has some limitations. It is a synthetic compound that does not occur naturally, which may limit its relevance to biological systems. Additionally, its mechanism of action is specific to bacterial DHPS, which may limit its use in studying other enzymes.
未来方向
There are several future directions for research on 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid. One area of interest is the development of new antibiotics that target DHPS. 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid has provided valuable insights into the mechanism of action of sulfonamides, but there is still much to be learned about the inhibition of DHPS. Another area of interest is the potential use of 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid in the development of anti-inflammatory drugs. The anti-inflammatory properties of 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid are not well understood, and further research is needed to explore this potential application. Finally, 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid may have applications in the development of new diagnostic tools for bacterial infections. Its ability to inhibit the growth of bacteria makes it a potential candidate for use in detecting bacterial pathogens.
合成方法
The synthesis of 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid involves the reaction of PABA with propionyl chloride, followed by the reaction of the resulting intermediate with 4-aminobenzoyl chloride. The final product is obtained after purification using column chromatography. The synthesis of 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid is a complex process that requires specialized equipment and expertise.
科学研究应用
5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid has been widely used in scientific research due to its ability to inhibit the activity of dihydropteroate synthase (DHPS), an enzyme that is involved in the synthesis of folic acid. DHPS is a target for many antibiotics, including sulfonamides, which are commonly used to treat bacterial infections. 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid has been shown to be a potent inhibitor of DHPS, and its use in research has led to a better understanding of the mechanism of action of sulfonamides and other antibiotics.
属性
IUPAC Name |
5-hydroxy-2-[[4-(propanoylamino)benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-2-15(21)18-11-5-3-10(4-6-11)16(22)19-14-8-7-12(20)9-13(14)17(23)24/h3-9,20H,2H2,1H3,(H,18,21)(H,19,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXZLHZVYBEMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-({[4-(propanoylamino)phenyl]carbonyl}amino)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)

![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)






![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)


